Oxiran-2-ylmethyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiran-2-ylmethyl benzenesulfonate is an organic compound with the molecular formula C10H12O4S. It is a derivative of benzenesulfonic acid and contains an oxirane (epoxide) group. This compound is known for its reactivity due to the presence of the strained three-membered oxirane ring, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with glycidol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of intermediates and the removal of by-products to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Oxiran-2-ylmethyl benzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., benzylamine), alcohols, and thiols.
Oxidation: Reagents such as peroxy acids or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the sulfonate group.
Wissenschaftliche Forschungsanwendungen
Oxiran-2-ylmethyl benzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oxiran-2-ylmethyl benzenesulfonate primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxiran-2-ylmethyl 4-methylbenzenesulfonate: Similar in structure but contains a methyl group on the benzene ring.
Glycidyl p-toluenesulfonate: Another similar compound with a toluenesulfonate group instead of a benzenesulfonate group.
Uniqueness
Oxiran-2-ylmethyl benzenesulfonate is unique due to its specific reactivity profile, which is influenced by the presence of both the oxirane ring and the benzenesulfonate group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
15592-57-1 |
---|---|
Molekularformel |
C9H10O4S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl benzenesulfonate |
InChI |
InChI=1S/C9H10O4S/c10-14(11,13-7-8-6-12-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
PGIGXJYEXSOUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.